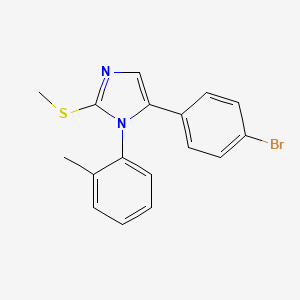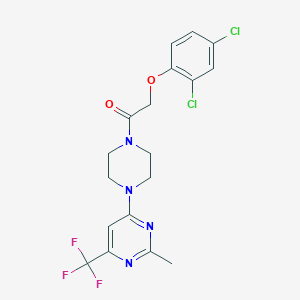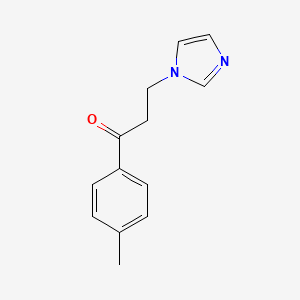
3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one, also known as 4-Methylpentedrone or 4-MPD, is a synthetic cathinone that belongs to the phenethylamine class of drugs. It is a stimulant compound that has been used as a research chemical by scientists to study its properties and effects on the body.
Aplicaciones Científicas De Investigación
PET/CT in Radiotherapy Planning for Head and Neck Tumors
PET/CT imaging, integrating molecular and anatomic imaging, is used for evaluating tissue oxygenation with hypoxia-sensitive radiopharmaceuticals. This is crucial for treating head and neck tumors, as hypoxia reduces the cure rate. The radiopharmaceuticals, including 18F-HX4, allow precise hypoxic subvolume identification within the tumor, optimizing intensity-modulated radiation therapy (IMRT) and volumetric arc therapy (VMAT). Identifying hypoxic areas enables tailored radiation dose escalation in radioresistant areas, enhancing disease-free survival rates (Lopes, Ferreira & Caetano, 2020).
Anticancer Activities of African Medicinal Spices and Vegetables
African medicinal spices and vegetables exhibit significant anticancer properties. Techniques like the MTT assay and others are used to measure in vitro cytotoxicity. The cytotoxic extracts from these sources include Aframomum arundinaceum and others, showing promising activities against cancer cells. These extracts induce apoptosis, cell cycle arrest, disrupt mitochondrial membrane potential, and generate reactive oxygen species, highlighting their potential in cancer therapy (Kuete, Karaosmanoğlu & Sivas, 2017).
Significance of Imidazoline Receptors in Toxicology
Imidazoline receptors are significantly associated with the pharmacological and toxicological effects of certain drugs. Three distinct classes of imidazoline receptors (I-1, I-2, I-3) are involved in various physiological responses. I-1 receptors relate to hypotensive activity, I-2 receptors interact with monoamine oxidase, potentially offering antidepressant action, and I-3 receptors modulate glucose homeostasis. Understanding these receptors is crucial for developing therapeutic agents and managing patients with imidazoline overdose (Lowry & Brown, 2014).
Metabolomics Biomarkers for Bisphenol A Exposure
Bisphenol A (BPA) exposure has complex toxic effects on organisms, verified by significant changes in metabolic pathways like glycolysis, Krebs cycle, and others after exposure. Metabolomics studies indicate lactate and choline as consistent biomarkers for BPA exposure. This review emphasizes the need for more targeted metabolomics and epidemiological studies to validate these biomarkers for assessing BPA exposure in humans (Wang et al., 2018).
Propiedades
IUPAC Name |
3-imidazol-1-yl-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-11-2-4-12(5-3-11)13(16)6-8-15-9-7-14-10-15/h2-5,7,9-10H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKCDQIFYWNORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

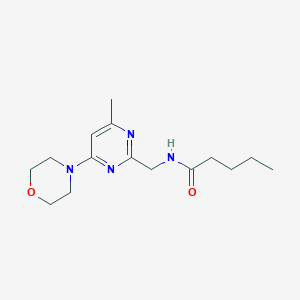

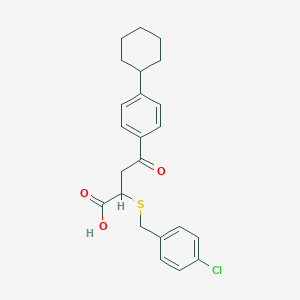
![ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![5-(3-chlorophenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2841691.png)
![5-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2841692.png)
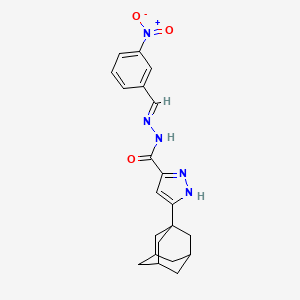
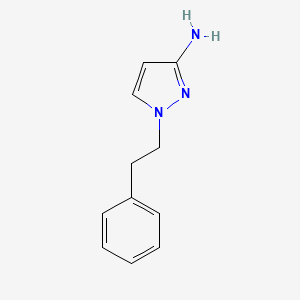
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2841696.png)
![{[(Allylamino)(imino)methyl]thio}acetic acid](/img/structure/B2841697.png)
![2-([1,1'-biphenyl]-4-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2841698.png)
![Methyl 2-[2-[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2841700.png)
